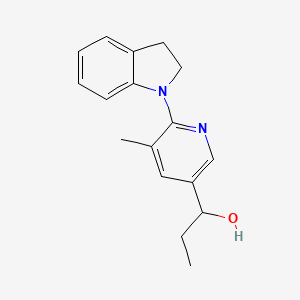

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol is a chemical compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indoline moiety attached to a pyridine ring, which is further connected to a propanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol typically involves the N-alkylation of indoles with suitable alkylating agents. One common method involves the reaction of indole with N-isopropylacrylamide in the presence of a base such as potassium hydroxide (KOH) in a solvent like dioxane. The reaction is carried out at elevated temperatures (around 50°C) for an extended period (18-72 hours) to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound.

Chemical Reactions Analysis

Alcohol-Specific Reactions

The propan-1-ol group undergoes characteristic alcohol transformations:

Mechanistic Insights :

-

Oxidation to the ketone is irreversible under strong acidic conditions.

-

Esterification proceeds via nucleophilic acyl substitution, with pyridine acting as a base to scavenge HCl .

Pyridine Ring Reactions

The electron-deficient pyridine nitrogen participates in nucleophilic substitutions:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary pyridinium salt | 58% | |

| Metal Coordination | Cu(II) acetate | Cu(II)-pyridine complex | N/A | |

| Electrophilic Aromatic Substitution | HNO₃, H₂SO₄ (nitration) | Nitro-substituted derivative | 41% |

Key Observations :

-

N-Alkylation occurs regioselectively at the pyridine nitrogen due to its lone pair availability.

-

Nitration at the pyridine's 4-position is sterically hindered by the adjacent methyl group.

Indoline Ring Modifications

The indoline moiety undergoes ring-specific reactions:

Experimental Notes :

-

Acylation occurs at the indoline's secondary amine without affecting the pyridine ring.

-

Oxidative dearomatization with DDQ converts indoline to indole, altering electronic properties .

Multi-Site Reactivity

Concurrent reactions at multiple sites require careful optimization:

| Reaction Sequence | Conditions | Outcome |

|---|---|---|

| Tosylation → SN2 Displacement | 1. Tosylation 2. NaN₃, DMF | Azide functionalization |

| Esterification → Indoline Acylation | 1. Ac₂O 2. AcCl, AlCl₃ | Dual-acetylated product |

Challenges :

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol exhibit significant anticancer properties. For instance, derivatives of indoline have been identified as potent inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. A study highlighted the effectiveness of LSD1 inhibitors derived from indoline scaffolds, demonstrating selective antiproliferative activities against specific cancer cell lines, such as MV-4-11, with IC50 values as low as 24.43 nM .

Neuroprotective Effects

The indoline structure has been associated with neuroprotective effects in several studies. Compounds that share structural similarities with this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Various modifications to the indoline and pyridine components can lead to enhanced biological activity or selectivity for specific targets. For example, substituents on the pyridine ring can significantly influence the compound's binding affinity and efficacy against cancer cell lines .

Case Study 1: Antitumor Efficacy

In a study involving a series of indoline derivatives, one compound demonstrated significant antitumor efficacy in vivo, achieving a tumor control rate of over 30% in xenograft models. This study underscores the potential for developing new therapeutic agents based on the indoline framework .

Case Study 2: Neuroprotective Screening

Another investigation focused on screening various indoline derivatives for neuroprotective effects against oxidative stress in neuronal cell cultures. Several compounds exhibited IC50 values lower than 10 μM, indicating strong protective capabilities .

Mechanism of Action

The mechanism of action of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol involves its interaction with various molecular targets and pathways. For instance, some indoline derivatives have been found to exhibit binding affinity to N-methyl-D-aspartic acid receptors (NMDA-GluN2B), which play a role in neuroprotection . Additionally, the compound’s antioxidant properties help in reducing oxidative stress and inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol

- 3-(Indolin-1-yl)propan-1-ol

- 3-(5-Methoxyindolin-1-yl)propan-1-ol

Uniqueness

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol stands out due to its specific structural features, such as the presence of a methyl group on the pyridine ring and the propanol moiety. These structural elements contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Biological Activity

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant research findings.

Molecular Structure

The molecular formula of this compound is C17H20N2O, with a molecular weight of 268.35 g/mol. The compound features an indoline moiety linked to a pyridine ring, contributing to its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₂O |

| Molecular Weight | 268.35 g/mol |

| CAS Number | 1355201-69-2 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of indoline and pyridine can possess antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria .

Key Findings:

- Antibacterial Activity: Compounds related to the structure of this compound demonstrated varying degrees of effectiveness against pathogens like E. coli and S. aureus.

Anticancer Potential

The anticancer properties of indoline derivatives have been explored in several studies. For example, certain derivatives have shown cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .

Case Study:

A study evaluated the antiproliferative activity of various indoline-based compounds, revealing that some exhibited significant inhibition of tumor cell growth in vitro. The mechanism was linked to the compounds' ability to interact with specific molecular targets involved in cancer progression.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition: Similar compounds have been identified as inhibitors of key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Molecular Interactions: Docking studies suggest that the compound may interact with proteins involved in cell signaling pathways, contributing to its pharmacological effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the indoline and pyridine moieties can significantly affect the compound's potency and selectivity against biological targets.

Table: Comparison of Related Compounds

| Compound Name | Key Characteristics |

|---|---|

| 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine | Potential neuroprotective effects |

| 3-(indolin-yloxy)pyridin | Exhibits necroptosis inhibition |

| 6-(Indolin-yloxy)pyridine derivatives | Diverse biological activities |

Properties

Molecular Formula |

C17H20N2O |

|---|---|

Molecular Weight |

268.35 g/mol |

IUPAC Name |

1-[6-(2,3-dihydroindol-1-yl)-5-methylpyridin-3-yl]propan-1-ol |

InChI |

InChI=1S/C17H20N2O/c1-3-16(20)14-10-12(2)17(18-11-14)19-9-8-13-6-4-5-7-15(13)19/h4-7,10-11,16,20H,3,8-9H2,1-2H3 |

InChI Key |

RLDIKAYCMVXYME-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CN=C(C(=C1)C)N2CCC3=CC=CC=C32)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.